3-Methoxypyridazin-4-amine hydrochloride

Beschreibung

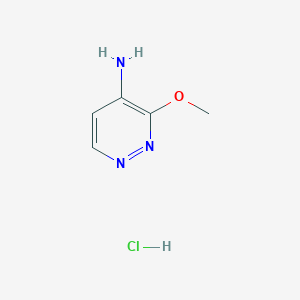

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-methoxypyridazin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-9-5-4(6)2-3-7-8-5;/h2-3H,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRYLIFSBOCTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-37-6 | |

| Record name | 4-Pyridazinamine, 3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxypyridazin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridazin-4-amine hydrochloride typically involves the reaction of 3-methoxypyridazine with an amine source under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using industrial-grade reagents and equipment to ensure consistent quality and high yield. The compound is typically produced in a controlled environment to prevent contamination and ensure safety.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxypyridazin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Methoxypyridazin-4-amine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

- Coupling Reactions : It can be used in coupling reactions to create more complex structures, which are essential in pharmaceuticals and agrochemicals.

Biological Research

The compound has shown potential in biological research, particularly due to its interaction with specific molecular targets such as enzymes and receptors. Some notable applications include:

- Pharmacological Studies : Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes.

- Cell Culture Studies : It is employed as a non-ionic organic buffering agent in cell cultures, maintaining a stable pH range (6-8.5), which is crucial for cellular processes .

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of several derivatives from this compound through various chemical pathways. These derivatives were evaluated for their biological activity, showing promising results against specific cancer cell lines.

Case Study 2: Buffering Agent in Cell Culture

In another investigation, this compound was utilized as a buffering agent in mammalian cell cultures. The study highlighted its effectiveness in maintaining optimal pH levels during cell growth, which is critical for experimental reproducibility and cellular health.

Comparative Analysis of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity leading to diverse derivatives |

| Biological Research | Pharmacological studies | Potential therapeutic applications |

| Cell Culture | Non-ionic buffering agent | Maintains stable pH, enhancing cell viability |

Wirkmechanismus

The mechanism of action of 3-Methoxypyridazin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3-Methoxypyridazin-4-amine hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Heterocycle |

|---|---|---|---|---|

| This compound | C₅H₇N₃O·HCl | 161.60 | 3-OCH₃, 4-NH₂ | Pyridazine |

| 4-Amino-1-(3-methoxy-2-pyridyl)piperidine hydrochloride | C₁₁H₁₆ClN₃O | 243.73 | 3-OCH₃-pyridine, piperidine-4-amine | Pyridine + Piperidine |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | 4-pyrrolidinyl, 3-NH₂ | Pyridine |

| 4-Chloro-5-methoxypyridin-3-amine | C₆H₇ClN₂O | 158.59 | 4-Cl, 5-OCH₃, 3-NH₂ | Pyridine |

| (3-Methyl-2-thienyl)methylamine hydrochloride | C₁₂H₁₅ClN₂S | 266.78 | Thienyl-methyl, pyridinyl-methyl | Pyridine + Thiophene |

Key Observations:

- Core Heterocycle Diversity: While 3-Methoxypyridazin-4-amine features a pyridazine ring (two adjacent nitrogen atoms), analogs like 4-Amino-1-(3-methoxy-2-pyridyl)piperidine hydrochloride and 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride are based on pyridine (one nitrogen atom). Pyridazine’s electron-deficient nature may influence binding affinity in drug-receptor interactions compared to pyridine derivatives.

- Chlorine substitution in 4-Chloro-5-methoxypyridin-3-amine increases molecular weight and may alter electronic properties.

Physicochemical Properties

- Solubility : The hydrochloride salt in 3-Methoxypyridazin-4-amine enhances aqueous solubility, critical for in vitro assays. Dual HCl salts (e.g., ) further improve solubility but may reduce membrane permeability.

Biologische Aktivität

3-Methoxypyridazin-4-amine hydrochloride is a heterocyclic compound with the molecular formula CHNO·HCl. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its structure features a methoxy group at the third position and an amino group at the fourth position of the pyridazine ring, which is critical for its reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes, which is crucial in combating various pathogens. In studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentrations (MICs) vary depending on the bacterial strain .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 60 |

| Escherichia coli | < 70 |

| Pseudomonas aeruginosa | < 50 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research suggests that it may interfere with cell proliferation pathways and induce apoptosis in cancer cells. The specific pathways affected by this compound are still under investigation, but initial findings indicate promise in targeting specific cancer types .

Case Study: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines, demonstrating cytotoxic effects at concentrations as low as 10 µM. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can either inhibit or activate these targets, leading to diverse biological effects. Understanding the precise molecular pathways involved is crucial for optimizing its therapeutic applications .

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications extend beyond antimicrobial and anticancer research:

- Chemistry : Utilized in synthesizing more complex organic compounds.

- Biology : Employed in studies of enzyme interactions and protein binding.

- Medicine : Investigated for developing new pharmaceuticals with diverse therapeutic effects.

- Industry : Used in creating new materials and chemical processes .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-Methoxypyridazin-4-amine hydrochloride be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction parameters such as stoichiometry (e.g., molar ratios of precursors like hydrazinopyridine and aldehydes), temperature control, and catalyst selection. For cyclization steps, consider using sodium hypochlorite pentahydrate in ethanol under controlled stirring conditions, as demonstrated in analogous triazolo-pyridine syntheses . Multi-step protocols, including reduction and amination, should be validated via TLC or NMR monitoring to isolate intermediates .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Use DMSO-d6 as a solvent, referencing residual protons at 2.50 ppm and carbons at 39.52 ppm. Assign peaks for methoxy (-OCH3) and pyridazine protons (δ 7.0–8.5 ppm) .

- FTIR : Identify key functional groups (e.g., N-H stretches ~3198 cm⁻¹, C-O in methoxy ~1261 cm⁻¹) .

- HRMS : Confirm molecular weight with ESI source calibration, targeting [M+H]+ with <0.5 ppm error .

Q. How can solubility and stability challenges be addressed during formulation studies?

- Methodological Answer : Test polar solvents (e.g., DMSO, ethanol) for solubility and conduct accelerated stability studies under varying pH (4–9) and temperatures (4–40°C). Use HPLC to monitor degradation products, referencing impurity profiling protocols for related hydrochlorides .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations to map electron density on the pyridazine ring, focusing on C4-amine and C3-methoxy groups. Validate predictions experimentally using electrophiles (e.g., acyl chlorides) in anhydrous conditions. Compare results to analogous O-methylation mechanisms in aryl compounds .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Use cell lines with validated receptor expression (e.g., p38 MAP kinase for anti-inflammatory activity) and control for batch-to-buffer variability .

- Orthogonal Assays : Combine enzymatic inhibition assays with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations) .

Q. How to profile impurities in this compound synthesized via different routes?

- Methodological Answer : Employ LC-MS/MS with a C18 column (0.1% formic acid gradient) to detect byproducts. Compare impurity profiles from routes using hydroxylamine hydrochloride (potential nitroso intermediates) vs. hypochlorite-mediated cyclization (chlorinated side products) .

Q. What methodologies identify biological targets of this compound in neurological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.